2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide
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Overview
Description
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached
Preparation Methods
The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nicotinamide core, followed by the introduction of the isoxazole and thiophene groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents and conditions for these reactions include acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other nicotinamide derivatives with different substituents on the core structure. These compounds may share some properties but differ in their specific activities and applications. For example:
2-(ethylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide: Similar structure but with an ethylthio group instead of a methylthio group.
2-(methylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)nicotinamide: Similar structure but with a furan ring instead of a thiophene ring
Properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-15-11(4-2-6-16-15)14(19)17-9-10-8-12(20-18-10)13-5-3-7-22-13/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJKHWWTOSMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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